molecular formula C19H18N2O3 B255705 1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE

1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE

Cat. No.: B255705
M. Wt: 322.4 g/mol
InChI Key: NQUSRCYOYKQRAC-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE is an organic compound that features a nitro group attached to a phenyl ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Attachment of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Condensation Reaction: The final step involves the condensation of the nitro-phenyl compound with the indole derivative under basic or acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Reduction: 3-Amino-phenyl derivative

    Oxidation: Nitro-phenyl derivatives

    Substitution: Halogenated or sulfonated phenyl derivatives

Scientific Research Applications

1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Nitro-phenyl)-2-(1,3-dihydro-indol-2-ylidene)-ethanone
  • 1-(4-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethanone
  • 1-(3-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-3-ylidene)-ethanone

Uniqueness

1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE is unique due to the specific positioning of the nitro group and the trimethyl substitution on the indole ring. These structural features can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(2Z)-1-(3-nitrophenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanone

InChI

InChI=1S/C19H18N2O3/c1-19(2)15-9-4-5-10-16(15)20(3)18(19)12-17(22)13-7-6-8-14(11-13)21(23)24/h4-12H,1-3H3/b18-12-

InChI Key

NQUSRCYOYKQRAC-PDGQHHTCSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C

Origin of Product

United States

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